molecular formula C26H20BrIN2O6 B14922645 (4Z)-4-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B14922645
M. Wt: 663.3 g/mol
InChI Key: ZSXOINNNOIVYQL-NHDPSOOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Z)-1-{4-[(4-BROMOBENZYL)OXY]-3-ETHOXY-5-IODOPHENYL}METHYLIDENE)-2-(4-METHYL-3-NITROPHENYL)-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes bromine, iodine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Z)-1-{4-[(4-BROMOBENZYL)OXY]-3-ETHOXY-5-IODOPHENYL}METHYLIDENE)-2-(4-METHYL-3-NITROPHENYL)-1,3-OXAZOL-5-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the bromobenzyl and ethoxy groups: These groups can be introduced via nucleophilic substitution reactions.

    Iodination and nitration:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((Z)-1-{4-[(4-BROMOBENZYL)OXY]-3-ETHOXY-5-IODOPHENYL}METHYLIDENE)-2-(4-METHYL-3-NITROPHENYL)-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-((Z)-1-{4-[(4-BROMOBENZYL)OXY]-3-ETHOXY-5-IODOPHENYL}METHYLIDENE)-2-(4-METHYL-3-NITROPHENYL)-1,3-OXAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((Z)-1-{4-[(4-BROMOBENZYL)OXY]-3-ETHOXY-5-IODOPHENYL}METHYLIDENE)-2-(4-METHYL-3-NITROPHENYL)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromobenzyl)oxy]benzoic acid
  • 4-[(3-Bromobenzyl)oxy]-3-chlorobenzoic acid
  • 3-(4-((4-Bromobenzyl)oxy)phenyl)acrylic acid

Uniqueness

4-((Z)-1-{4-[(4-BROMOBENZYL)OXY]-3-ETHOXY-5-IODOPHENYL}METHYLIDENE)-2-(4-METHYL-3-NITROPHENYL)-1,3-OXAZOL-5-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of bromine, iodine, and nitro groups, along with the oxazole ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H20BrIN2O6

Molecular Weight

663.3 g/mol

IUPAC Name

(4Z)-4-[[4-[(4-bromophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C26H20BrIN2O6/c1-3-34-23-12-17(10-20(28)24(23)35-14-16-5-8-19(27)9-6-16)11-21-26(31)36-25(29-21)18-7-4-15(2)22(13-18)30(32)33/h4-13H,3,14H2,1-2H3/b21-11-

InChI Key

ZSXOINNNOIVYQL-NHDPSOOVSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)C)[N+](=O)[O-])I)OCC4=CC=C(C=C4)Br

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)C)[N+](=O)[O-])I)OCC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.